2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide
Description
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazinone core. This scaffold is characterized by a fused bicyclic system with a ketone group at position 4 and a phenyl substituent at position 2. The acetamide side chain is substituted with a thiophen-2-ylmethyl group, introducing sulfur-containing aromaticity, which may influence solubility, bioavailability, and target binding compared to purely phenyl-based analogs.
Properties
IUPAC Name |
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c24-18(20-12-15-7-4-10-26-15)13-22-8-9-23-17(19(22)25)11-16(21-23)14-5-2-1-3-6-14/h1-11H,12-13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSKCLPPZJABLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a member of the pyrazolopyrazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies.
Structural Overview
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrazin core fused with a phenyl group and an acetamide moiety. The presence of a thiophen-2-ylmethyl substituent enhances its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C18H16N4O2S |
| Molecular Weight | 356.41 g/mol |
| Structural Features | Pyrazolo[1,5-a]pyrazin core, thiophenyl group |
| LogP | 3.45 |
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and receptor modulator . It interacts with specific molecular targets within cells, modulating their activity and influencing various cellular pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
- Receptor Modulation : By binding to specific receptors, it can alter signal transduction processes, impacting gene expression and cellular responses.
Biological Activity
Research indicates that pyrazolopyrazine derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer Properties : Compounds in this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Antimicrobial Activity : Some derivatives demonstrate significant antimicrobial properties against bacterial and fungal strains.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been observed in vitro.
Case Studies
-
Anticancer Activity :
- A study evaluated the effects of similar pyrazolo compounds on human cancer cell lines. The results indicated that these compounds could induce cell cycle arrest and apoptosis through mitochondrial pathways (PubMed ).
- Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression, demonstrating promising results in reducing cell viability (MDPI ).
- Enzyme Inhibition Studies :
- Safety and Toxicity Assessments :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 3-Amino-pyrazole | Anticancer properties | Contains an amino group |
| Pyrazolo[3,4-b]pyridine | Antimicrobial activity | Fused pyridine ring |
| Pyrazolo[1,5-a]pyrimidine | Selective protein inhibition | Different heterocyclic framework |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The unique combination of the pyrazolo and thiophene rings enhances interactions with microbial targets, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has shown potential in inhibiting inflammatory pathways. Similar compounds have been reported to reduce carrageenan-induced paw edema in animal models, suggesting that this compound may possess anti-inflammatory effects through modulation of cytokine release and inhibition of pro-inflammatory enzymes.
Enzyme Inhibition
The compound acts as an enzyme inhibitor, particularly affecting pathways related to nucleoside metabolism. This mechanism is crucial for developing treatments for viral infections, including those resistant to standard therapies.
Case Study 1: Antimicrobial Testing
A study investigated the antimicrobial efficacy of similar pyrazolo[1,5-a]pyrazine derivatives against various bacterial strains. Results showed that these compounds inhibited growth effectively, supporting further exploration of the target compound's potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In vivo studies demonstrated that compounds structurally related to the target compound significantly reduced inflammation in animal models. The results indicated a dose-dependent response, highlighting the importance of structural modifications on biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide with structurally related pyrazolo-pyrazinone and pyrazolo-pyrimidinone acetamides. Key differences in substituents, molecular weights, and synthetic routes are highlighted:
Key Observations:
Substituent Diversity :
- The thiophen-2-ylmethyl group in the target compound introduces a sulfur atom, which may enhance electronic interactions with biological targets compared to purely hydrocarbon substituents (e.g., benzyl or chlorobenzyl) .
- Chlorine and methoxy substituents in analogs (e.g., ) are common in medicinal chemistry for tuning lipophilicity and hydrogen-bonding capacity.
Structural Flexibility: Pyrazolo[1,5-a]pyrazinone derivatives allow modular substitution at the acetamide nitrogen, enabling rapid SAR exploration. For example, replacing thiophen-2-ylmethyl with 2,3-dimethylphenyl () introduces steric bulk, which could hinder binding in crowded enzymatic pockets.
Core Heterocycle Comparison: Pyrazolo[1,5-a]pyrimidinones (e.g., MK55 in ) differ in ring size (pyrimidine vs. This may influence affinity for targets like kinases or GPCRs.
Synthetic Routes: Many analogs are synthesized via alkylation of pyrazolo-pyrazinone intermediates with chloroacetamides (e.g., ). Yields for such reactions often exceed 90%, as seen in for triazolo-pyrazinone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
